(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 959573-17-2
VCID: VC3783418
InChI: InChI=1S/C23H27NO4/c1-23(2,3)28-22(27)24-15-17(14-20(24)21(25)26)13-16-9-11-19(12-10-16)18-7-5-4-6-8-18/h4-12,17,20H,13-15H2,1-3H3,(H,25,26)/t17-,20+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol

(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS No.: 959573-17-2

Cat. No.: VC3783418

Molecular Formula: C23H27NO4

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid - 959573-17-2

Specification

CAS No. 959573-17-2
Molecular Formula C23H27NO4
Molecular Weight 381.5 g/mol
IUPAC Name (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C23H27NO4/c1-23(2,3)28-22(27)24-15-17(14-20(24)21(25)26)13-16-9-11-19(12-10-16)18-7-5-4-6-8-18/h4-12,17,20H,13-15H2,1-3H3,(H,25,26)/t17-,20+/m1/s1
Standard InChI Key MAYULIBGOWTDOJ-XLIONFOSSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3

Introduction

Structural Characteristics and Basic Properties

(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid belongs to the family of substituted pyrrolidine derivatives featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid functionality at the C-2 position. The compound's distinctive feature is the [1,1'-biphenyl]-4-ylmethyl substituent at the C-4 position of the pyrrolidine ring, with specific (2S,4R) stereochemistry that defines its three-dimensional arrangement.

The compound's structure consists of several key components: a pyrrolidine core with a carboxylic acid group, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a [1,1'-biphenyl]-4-ylmethyl substituent at the C-4 position. This arrangement places the carboxylic acid group and the biphenyl substituent in a trans configuration relative to the pyrrolidine ring, which is critical for its specific biological and chemical properties.

Molecular and Physicochemical Properties

Based on analysis of similar pyrrolidine-2-carboxylic acid derivatives, the following physicochemical properties can be estimated:

PropertyValueReference
Molecular FormulaC23H27NO4Estimated from structure
Molecular Weight~381.47 g/molCalculated
Physical StateWhite to off-white solidComparison with similar compounds
SolubilitySoluble in organic solvents (DMSO, DMF, CHCl3); Limited solubility in waterBased on related compounds
Boiling Point~480-500°C (estimated)Comparison with related compounds
Density~1.2-1.3 g/cm³ (estimated)Comparison with related compounds
pKa~3.9-4.2 (carboxylic acid group)Based on similar structures

Stereochemistry and Conformational Analysis

The (2S,4R) stereochemistry of the compound is particularly significant for its biological activity and chemical reactivity. The 2S configuration at the C-2 carbon places the carboxylic acid group in a specific spatial orientation, while the 4R configuration at the C-4 carbon determines the positioning of the [1,1'-biphenyl]-4-ylmethyl substituent.

This trans arrangement between the carboxylic acid and the biphenyl substituent creates a specific three-dimensional structure that may be crucial for molecular recognition in biological systems. The pyrrolidine ring itself typically adopts an envelope conformation, with the N-Boc group influencing the ring puckering.

Synthetic Approaches

Several synthetic routes can be employed to prepare (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, drawing from methodologies used for similar compounds.

Suzuki Coupling Approach

One potential synthetic route involves a Suzuki coupling reaction to form the biphenyl moiety, similar to the approach described for other biphenyl derivatives:

  • Starting with a suitable 4-bromophenyl derivative linked to the protected pyrrolidine

  • Performing a Suzuki coupling reaction with phenylboronic acid under palladium catalysis

  • Subsequent deprotection and functional group manipulation to yield the target compound

Direct Alkylation of Protected Hydroxyproline

Another approach involves the direct alkylation of a protected 4-hydroxy-L-proline derivative:

  • Starting with (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • Converting the hydroxyl group to a suitable leaving group (e.g., mesylate or tosylate)

  • Nucleophilic substitution with a [1,1'-biphenyl]-4-ylmethyl organometallic reagent

  • Final deprotection steps to yield the target compound

This route leverages the commercially available hydroxyproline as a chiral starting material, ensuring the correct stereochemistry at the outset.

Modified Knochel-Grignard Approach

A third potential approach involves a modified Knochel-Grignard reaction, similar to what has been described for other substituted pyrrolidines:

  • Reaction of a suitable bromopyrrolidine derivative with a [1,1'-biphenyl]-4-ylmethyl Grignard reagent

  • Quenching with an appropriate acid to generate the correct stereochemistry

  • Further functional group manipulation to yield the target compound

This approach provides good stereocontrol and can be adapted for large-scale synthesis.

Synthetic Challenges and Considerations

The synthesis of (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid presents several challenges:

Proper selection of protecting groups and careful control of reaction conditions are essential for successful synthesis of this compound.

Structural Characterization

Several analytical techniques can be employed to characterize (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid and confirm its structure and purity.

Spectroscopic Analysis

Based on analysis of related pyrrolidine derivatives, the following spectroscopic characteristics can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR AnalysisExpected FeaturesReference
¹H NMRSignals for tert-butyl group (~1.4 ppm), pyrrolidine ring protons (1.8-4.5 ppm), biphenyl aromatic protons (7.2-7.7 ppm), and carboxylic acid proton (~12 ppm)Based on similar structures
¹³C NMRSignals for tert-butyl carbons (~28 ppm), Boc carbonyl (~154 ppm), carboxylic acid carbonyl (~175 ppm), and aromatic carbons (125-140 ppm)Based on similar structures

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include:

  • Carbonyl stretching of the Boc group (~1690-1710 cm⁻¹)

  • Carbonyl stretching of the carboxylic acid (~1700-1725 cm⁻¹)

  • O-H stretching of the carboxylic acid (~2500-3300 cm⁻¹, broad)

  • C=C stretching of the aromatic rings (~1450-1600 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak at m/z 381.47 corresponding to the molecular weight, with characteristic fragmentation patterns including loss of the Boc group (m/z 281.33) and further fragmentations of the biphenyl moiety.

Structural FeaturePotential Contribution to ActivityReference
(2S,4R) StereochemistryCritical for proper orientation in enzyme binding pockets
Biphenyl GroupEnhances binding to hydrophobic regions in target proteins
Carboxylic AcidForms hydrogen bonds or ionic interactions with basic residues
N-Boc ProtectionAffects conformation and lipophilicity; typically removed in final bioactive compounds

These structure-activity relationships could guide future modifications to optimize activity against specific targets.

Medicinal Chemistry Applications

The compound could serve as:

  • A key intermediate in the synthesis of more complex bioactive molecules

  • A scaffold for developing tyrosinase inhibitors, similar to other biphenyl derivatives

  • A building block for peptide mimetics due to its proline-like structure

  • A precursor for developing CCR4 antagonists for potential anti-inflammatory applications

Comparison with Structurally Related Compounds

To better understand the properties and potential applications of (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, it is instructive to compare it with structurally related compounds.

Comparative Analysis with Related Pyrrolidine Derivatives

CompoundKey Structural DifferenceNoted Properties/ApplicationsReference
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acidContains benzo[b]thiophen instead of biphenylUsed in research applications, molecular weight 361.46 g/mol
(2S,4R)-1-(tert-butoxycarbonyl)-4-(pyridin-4-ylMethyl)pyrrolidine-2-carboxylic acidContains pyridine instead of biphenylMolecular weight 306.36 g/mol, pKa ~3.89
(2S,4R)-1-(TERT-BUTOXYCARBONYL)-4-(HYDROXYMETHYL)PYRROLIDINE-2-CARBOXYLIC ACIDContains hydroxymethyl instead of biphenyl-methylMolecular weight 245.27 g/mol, used as a synthetic intermediate
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acidDifferent stereochemistry (4S) and different substituentUsed in peptide synthesis, molecular weight 452.5 g/mol

This comparison highlights how structural modifications affect physicochemical properties and potential applications, providing context for understanding the target compound.

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